
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a pyridinyl group and a pyrrolidinylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of 4-methylbenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where 2-chloropyridine reacts with the benzamide intermediate.
Sulfonylation: The final step involves the sulfonylation of the benzamide with pyrrolidine-1-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl or sulfonyl groups, leading to the formation of reduced derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, organometallics, and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Neuroprotective Applications
Recent studies have highlighted the compound's potential as a neuroprotective agent. It has been identified as a scaffold for developing c-Abl inhibitors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease.
Case Study: Neuroprotection Against Parkinson's Disease
In a study published in November 2022, derivatives of 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide were synthesized and tested for their ability to inhibit c-Abl activity. The compound demonstrated significant neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells. Notably, one derivative exhibited lower toxicity compared to nilotinib, a known c-Abl inhibitor, and showed enhanced oral bioavailability and blood-brain barrier permeability .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties, particularly against resistant strains of bacteria.
Case Study: Antibacterial Efficacy
Research indicates that pyrrole-containing compounds, including derivatives of this compound, exhibit potent antibacterial activity. For instance, certain derivatives demonstrated significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin with minimal inhibitory concentrations (MIC) in the range of 0.125–0.255 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications to the pyridine and sulfonamide groups can enhance selectivity and potency against specific biological targets.
Table: Summary of SAR Insights
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Actividad Biológica
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring, a sulfonamide linkage, and a benzamide moiety, which together contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific protein targets, notably in the context of neuroprotection and cancer therapy. Research indicates that derivatives of this compound can act as inhibitors of the c-Abl kinase, which is implicated in various neurodegenerative diseases, including Parkinson's disease (PD) . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential.
Neuroprotective Effects
Recent studies have demonstrated that certain derivatives exhibit significant neuroprotective effects against neurotoxic agents. For instance, one study highlighted that a derivative showed potent inhibition of cell death in SH-SY5Y neuroblastoma cells induced by MPP+ (a neurotoxin used to model Parkinson's disease) . This suggests that the compound may provide a novel scaffold for developing neuroprotective agents.
Anticancer Properties
The compound also shows promise as an anticancer agent. It has been investigated for its ability to inhibit c-Abl activity, which is crucial in the proliferation of certain cancer cells . The low cytotoxicity observed in these derivatives makes them attractive candidates for further development in cancer therapeutics.
Study 1: Neuroprotection in Parkinson's Disease Models
A study focused on the synthesis and evaluation of various 4-methyl-N-(pyridin-2-yl)-benzamide derivatives found that specific compounds exhibited enhanced neuroprotective effects compared to nilotinib, a known c-Abl inhibitor. These derivatives not only inhibited c-Abl effectively but also demonstrated improved oral bioavailability and blood-brain barrier permeability .
Study 2: Anticancer Activity
Another investigation explored the anticancer potential of related compounds. The study reported that certain derivatives could inhibit cell proliferation in various cancer cell lines while maintaining lower toxicity levels compared to traditional chemotherapeutics. This dual action positions these compounds as promising candidates for future drug development .
Table 1: Summary of Biological Activities
Compound Name | Activity Type | Inhibition Target | Reference |
---|---|---|---|
This compound | Neuroprotection | c-Abl | |
Derivative A | Anticancer | c-Abl | |
Derivative B | Antimicrobial | Various pathogens |
Table 2: Comparative Efficacy Against Neurotoxins
Propiedades
IUPAC Name |
4-methyl-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-7-8-14(17(21)19-16-6-2-3-9-18-16)12-15(13)24(22,23)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWFJEMUNAZLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.